Potassium;3-(4-acetyloxyphenyl)benzoate
Overview
Description
Potassium;3-(4-acetyloxyphenyl)benzoate is a chemical compound that features a potassium ion bonded to a benzoate group substituted with a 4-acetyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(4-acetyloxyphenyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetyloxybenzoic acid. This intermediate is then subjected to a reaction with potassium hydroxide to yield the final product. The reaction conditions generally include:
Esterification: 4-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Neutralization: The resulting 4-acetyloxybenzoic acid is neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium;3-(4-acetyloxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with halogens (Cl2, Br2).
Major Products
The major products formed from these reactions include various substituted benzoates, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium;3-(4-acetyloxyphenyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Potassium;3-(4-acetyloxyphenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Potassium;3-(4-acetyloxyphenyl)benzoate can be compared with other similar compounds, such as:
Potassium benzoate: A simple benzoate salt used as a preservative.
Sodium benzoate: Another benzoate salt with similar preservative properties.
4-acetoxybenzoic acid: The esterified form of 4-hydroxybenzoic acid, used as an intermediate in the synthesis of various compounds.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other benzoate derivatives.
Properties
IUPAC Name |
potassium;3-(4-acetyloxyphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4.K/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18;/h2-9H,1H3,(H,17,18);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAIYKAEVKDYTF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11KO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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